(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Description
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring, a nitrophenyl group, and an ethoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O7/c1-3-24-10-6-8(17(22)23)4-7(11(10)18)5-9-12(19)15-14(21)16(2)13(9)20/h4-6,18H,3H2,1-2H3,(H,15,19,21)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLSXECPFAPGMB-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)N(C2=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=O)N(C2=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the nitrophenyl and ethoxy groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Benzylamine: A common precursor in organic chemistry used in the production of pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
